molecular formula C11H12O2S B8450997 2-(Cyclobutylsulfanyl)benzoic Acid

2-(Cyclobutylsulfanyl)benzoic Acid

Cat. No. B8450997
M. Wt: 208.28 g/mol
InChI Key: QWFZTLYCAWUQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044242B2

Procedure details

To 2A (7.20 g, 28.3 mmol) in THF (190 mL) was added 1 N LiOH (94 mL). The reaction was stirred for 1 h at rt, then was heated gradually to 65° C. After cooling to rt, the THF was removed under reduced pressure. The remaining solution was cooled to 0° C. and acidified to pH 1 with 1N HCl. The product was extracted with CH2Cl2, and the organic layer was washed with brine, dried (MgSO4), filtered and concentrated to provide 2B as a clear oil (6.30 g). LC-MS: 241.08 (M+H)+.
Name
2A
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([S:5][C:6]2[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=2[C:8]([O:10]C)=[O:9])[CH2:4][CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1>[CH:1]1([S:5][C:6]2[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=2[C:8]([OH:10])=[O:9])[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2A
Quantity
7.2 g
Type
reactant
Smiles
C1(CCC1)SC1=C(C(=O)OC)C=CC=C1
Name
Quantity
94 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
190 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gradually to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the THF was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The remaining solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)SC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.